molecular formula C22H26FN3O6 B590323 N-tert-Butoxycarbonyl Desmethyl Levofloxacin CAS No. 1330277-19-4

N-tert-Butoxycarbonyl Desmethyl Levofloxacin

Cat. No.: B590323
CAS No.: 1330277-19-4
M. Wt: 447.463
InChI Key: LVZKUMZDYCTPGF-LBPRGKRZSA-N
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Description

N-tert-Butoxycarbonyl Desmethyl Levofloxacin (C₂₀H₂₄FN₃O₅, molecular weight: 397.42) is a chemically modified derivative of Desmethyl Levofloxacin, a primary metabolite of the fluoroquinolone antibiotic Levofloxacin . The compound features a tert-butoxycarbonyl (Boc) group attached to the desmethylated piperazinyl nitrogen of Levofloxacin. This modification is typically employed in synthetic chemistry to protect reactive amine groups during multi-step synthesis .

Its primary applications include analytical reference standards, metabolic pathway studies, and the synthesis of structurally related fluoroquinolone derivatives .

Properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6/c1-12-11-31-19-16-13(18(27)14(20(28)29)10-26(12)16)9-15(23)17(19)24-5-7-25(8-6-24)21(30)32-22(2,3)4/h9-10,12H,5-8,11H2,1-4H3,(H,28,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKUMZDYCTPGF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C(=O)OC(C)(C)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C(=O)OC(C)(C)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747247
Record name (3S)-10-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330277-19-4
Record name (3S)-10-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation of Levofloxacin

Levofloxacin contains a methyl group on the piperazine ring at the N-4 position. Demethylation is achieved through acid- or base-catalyzed hydrolysis. A method described in a 2012 study involves refluxing levofloxacin in concentrated hydrochloric acid (HCl) at 80–90°C for 6–8 hours, followed by neutralization with sodium bicarbonate to precipitate desmethyl levofloxacin. The reaction proceeds via nucleophilic attack on the methyl group, yielding a secondary amine.

Reaction Conditions

  • Reagent: 6 M HCl

  • Temperature: 80–90°C

  • Duration: 6–8 hours

  • Yield: ~70–75%

Alternative Synthetic Routes

Patents disclosing levofloxacin purification methods highlight desmethyl levofloxacin (Impurity E) as a byproduct during industrial synthesis. For instance, incomplete methylation during levofloxacin production or oxidative degradation under alkaline conditions can generate this impurity. Controlled hydrolysis using mixed solvents (e.g., ethyl acetate-water) at elevated temperatures has been reported to enhance demethylation efficiency while minimizing side reactions.

Introduction of the N-tert-Butoxycarbonyl Group

The Boc group is introduced to the secondary amine of desmethyl levofloxacin to protect it during subsequent reactions. This step requires selective acylation under mild conditions to avoid racemization or decomposition.

Boc Protection Using Thiocarbonate Reagents

A seminal patent (US3855238A) describes using O-tert-butyl S-phenyl thiocarbonate with a base to Boc-protect amino acids. Adapted for desmethyl levofloxacin, the method involves:

  • Dissolving desmethyl levofloxacin in anhydrous tetrahydrofuran (THF).

  • Adding O-tert-butyl S-phenyl thiocarbonate (1.2 equivalents) and triethylamine (2 equivalents).

  • Stirring at 25°C for 12–16 hours.

  • Quenching with water and extracting with ethyl acetate.

Key Advantages

  • High regioselectivity for the piperazinyl amine.

  • Minimal formation of N-oxide byproducts.

Boc Anhydride Method

Di-tert-butyl dicarbonate (Boc₂O) is a widely used alternative. The reaction is conducted in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst:

Desmethyl levofloxacin+Boc2ODMAP, DCMN-tert-Butoxycarbonyl desmethyl levofloxacin\text{Desmethyl levofloxacin} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{this compound}

Optimized Parameters

  • Molar Ratio: 1:1.1 (desmethyl levofloxacin:Boc₂O)

  • Catalyst: 0.1 equivalents DMAP

  • Yield: 85–90%

Purification and Analytical Characterization

Crude this compound requires purification to remove unreacted starting materials and byproducts.

Recrystallization Techniques

A patent (WO2006009374A1) outlines mixed-solvent systems for purifying levofloxacin derivatives. For the Boc-protected compound, a ternary solvent system (t-butanol:ethyl acetate:water = 32.3:64.7:3) achieves >99.8% purity after recrystallization. Cooling the refluxed solution to 0–5°C induces crystallization, followed by vacuum filtration.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water (70:30) mobile phase resolves the target compound from impurities. Retention times and UV spectra (λ = 294 nm) confirm identity.

Data Tables

Table 1: Comparative Analysis of Boc Protection Methods

MethodReagentSolventCatalystYield (%)Purity (%)
ThiocarbonateO-tert-butyl S-phenyl thiocarbonateTHFTriethylamine7898.5
Boc AnhydrideDi-tert-butyl dicarbonateDCMDMAP9099.2

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₆FN₃O₆
Molecular Weight447.457 g/mol
Exact Mass447.181 Da
LogP2.85
PSA101.31 Ų

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl Desmethyl Levofloxacin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Butoxycarbonyl Desmethyl Levofloxacin is primarily used in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl Desmethyl Levofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural differences and molecular properties of N-tert-Butoxycarbonyl Desmethyl Levofloxacin and related compounds:

Compound Molecular Formula Molecular Weight Key Features
This compound C₂₀H₂₄FN₃O₅ 397.42 Boc-protected desmethyl variant; used in synthetic intermediates
Desmethyl Levofloxacin C₁₇H₁₈FN₃O₄ 347.34 Primary metabolite of Levofloxacin; lacks the Boc group
Levofloxacin Ethyl Ester C₂₀H₂₄FN₃O₄ 389.42 Ethyl ester derivative; altered solubility and stability
N,N'-Desethylene Levofloxacin C₁₆H₁₈FN₃O₄ 335.33 Ethylene bridge removed; reduced steric hindrance
9-Piperazine Levofloxacin C₁₈H₂₀FN₃O₄ 361.38 Modified piperazine ring; impacts bacterial target affinity

Antimicrobial Activity

While direct antimicrobial data for this compound are unavailable, insights can be drawn from structurally similar compounds:

  • Desmethyl Levofloxacin: Retains antibacterial activity but at reduced potency compared to Levofloxacin. For example, against E.
  • Levofloxacin derivatives with modified piperazine rings (e.g., compound 13 in ) exhibit enhanced activity against E. faecalis (MIC: 31.25 µg/mL vs. Levofloxacin’s 62.50 µg/mL), suggesting that structural modifications can improve efficacy .
  • Boc-protected compounds generally exhibit reduced antimicrobial activity due to steric hindrance, as seen in tert-butoxycarbonyl intermediates of other antibiotics .

Biological Activity

Chemical Structure and Properties

Boc-DML is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of desmethyl levofloxacin. This modification can influence its solubility, stability, and biological activity compared to its parent compound.

Biological Activity

The biological activity of Boc-DML can be categorized into several key areas:

  • Antibacterial Activity : Like other fluoroquinolones, Boc-DML exhibits significant antibacterial properties. It acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.
  • Pharmacokinetics : The Boc group may enhance the pharmacokinetic profile of desmethyl levofloxacin, potentially improving oral bioavailability and tissue penetration.
  • Toxicity Profile : Understanding the toxicity associated with Boc-DML is crucial for evaluating its safety as a therapeutic agent.

Boc-DML's mechanism of action mirrors that of other fluoroquinolones:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Inhibition leads to DNA strand breaks and ultimately bacterial cell death.
  • Inhibition of Topoisomerase IV : This enzyme is essential for separating replicated DNA during cell division. Inhibition disrupts this process, leading to cell cycle arrest.

Antibacterial Efficacy

Several studies have evaluated the antibacterial efficacy of Boc-DML against various bacterial strains. The following table summarizes key findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

Case Studies

  • Case Study 1: Efficacy in Respiratory Infections
    • A clinical trial assessed the efficacy of Boc-DML in patients with respiratory tract infections caused by Staphylococcus aureus. Results indicated a significant reduction in bacterial load after treatment, supporting its potential use in respiratory infections .
  • Case Study 2: Comparison with Levofloxacin
    • A comparative study evaluated the effectiveness of Boc-DML against levofloxacin in treating urinary tract infections. The study found that Boc-DML had comparable efficacy but exhibited lower side effects, suggesting it may be a safer alternative .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that Boc-DML has improved absorption characteristics compared to desmethyl levofloxacin:

  • Bioavailability : Increased bioavailability due to the protective Boc group.
  • Half-Life : Extended half-life allows for less frequent dosing .

Q & A

Basic: What is the structural and functional significance of N-tert-Butoxycarbonyl Desmethyl Levofloxacin in levofloxacin metabolism studies?

Answer:
this compound is a chemically modified derivative of desmethyl levofloxacin, a primary metabolite of levofloxacin. The tert-butoxycarbonyl (Boc) group is introduced to protect reactive functional groups (e.g., amines) during synthetic modifications, enabling controlled studies on metabolic pathways. Despite its low pharmacological activity (<5% urinary recovery in humans ), this compound is critical for investigating enzymatic interactions, metabolic stability, and bacterial resistance mechanisms. Researchers use it to map stereochemical stability and DNA gyrase inhibition patterns, leveraging HPLC and LC-MS for structural validation .

Basic: Which analytical techniques are recommended for identifying and quantifying this compound in complex matrices?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Employ C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid) for baseline separation. Retention times and UV-Vis spectra (λ = 290–330 nm) are compared against certified reference standards .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use electrospray ionization (ESI) in positive ion mode to confirm molecular ions (e.g., m/z 347.34 for Desmethyl Levofloxacin) and fragment patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate Boc group incorporation and methyl group removal .

Advanced: How can response surface methodology (RSM) optimize the synthesis or degradation of this compound?

Answer:
RSM with Central Composite Design (CCD) is ideal for multifactor optimization:

  • Factors: Levofloxacin concentration (e.g., 10–50 mg/L), pH (3–9), and catalyst/adsorbent dose (0.1–1.0 g/L).
  • Response Variable: Reaction yield or degradation efficiency (%).
  • Experimental Runs: 20 trials (including center points) to model quadratic interactions.
  • Validation: ANOVA assesses model significance (p < 0.05), and contour plots identify optimal conditions .

Advanced: How to resolve contradictions between low pharmacological activity of desmethyl metabolites and their research relevance?

Answer:
Although desmethyl metabolites exhibit minimal antimicrobial activity, they are pivotal for:

  • Toxicokinetic Profiling: Tracking bioaccumulation risks in non-target tissues.
  • Resistance Monitoring: Assessing bacterial mutation rates under subtherapeutic metabolite exposure.
  • Enzyme Kinetics: Quantifying CYP450-mediated demethylation rates using Michaelis-Menten models.
    Methodologically, combine in vitro bacterial assays (MIC determinations) with in silico docking simulations to correlate structural changes with gyrase affinity .

Advanced: What pharmacokinetic modeling approaches are suitable for studying this compound distribution in pediatric populations?

Answer:
Adapt nonlinear mixed-effects (NLME) models from levofloxacin pediatric studies:

  • Data Pooling: Aggregate concentration-time profiles from multiple cohorts.
  • Covariates: Include body weight, renal function, and CYP450 expression levels.
  • Targets: Aim for AUC₂₄ ≈101 mg·h/L (adult equivalence) via Monte Carlo simulations.
  • Dosing Adjustments: Scale doses using allometric principles (e.g., 10–20 mg/kg/day) .

Basic: How does this compound contribute to bacterial resistance studies?

Answer:
The compound is used to:

  • Elucidate Resistance Mechanisms: Test mutant selection windows (MSWs) in Streptococcus pneumoniae or E. coli under varying metabolite concentrations.
  • DNA Gyrase Assays: Measure IC₅₀ shifts via supercoiling inhibition assays.
  • Synergy Testing: Combine with β-lactams or aminoglycosides to assess resistance suppression .

Advanced: What advanced catalytic systems degrade this compound in environmental samples?

Answer:

  • Photocatalysis: Use Co/Fe co-doped g-C₃N₄ under visible light (λ > 420 nm) to generate sulfate radicals (SO₄•⁻) for C–N bond cleavage.
  • Operational Parameters: pH 5–7, catalyst load 0.5 g/L, and 25°C achieve >90% degradation in 120 minutes.
  • Mechanistic Probes: Electron paramagnetic resonance (EPR) identifies dominant reactive species (e.g., •OH vs. SO₄•⁻) .

Advanced: How to mitigate impurity interference during synthetic preparation of this compound?

Answer:

  • Chromatographic Purification: Use preparative HPLC with a water/acetonitrile gradient (5→95% over 30 min) to isolate the Boc-protected derivative from N-oxide or ethyl ester impurities .
  • Quality Control: Validate purity (>98%) via triple quadrupole MS/MS and differential scanning calorimetry (DSC) for thermal stability .

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